2-AMINO-6-ISOBUTYL-4-PHENYLNICOTINONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-isobutyl-4-phenylnicotinonitrile typically involves the reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile under solvent-free conditions in the presence of silica-supported perchloric acid (HClO4–SiO2) . This method is considered environmentally friendly and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using scalable reaction conditions and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-isobutyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-6-isobutyl-4-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its cytotoxicity against cancer cell lines, showing promise as an anticancer agent.
Industry: Utilized in the development of fluorescent sensors and photopolymerization processes.
Mechanism of Action
The mechanism of action of 2-amino-6-isobutyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has shown potential as a PIM-1 kinase inhibitor, which plays a role in cell proliferation and survival . Additionally, its fluorescence properties are influenced by the solvent environment, which affects its electronic structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-6-methyl-4-phenylnicotinonitrile: Used as a starting material for synthesizing various pyridines and pyrimidines.
Uniqueness
2-Amino-6-isobutyl-4-phenylnicotinonitrile stands out due to its unique isobutyl group, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable for developing new compounds with potential therapeutic and industrial applications.
Properties
CAS No. |
74873-32-8 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.